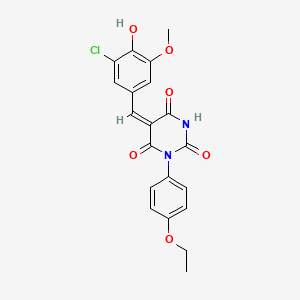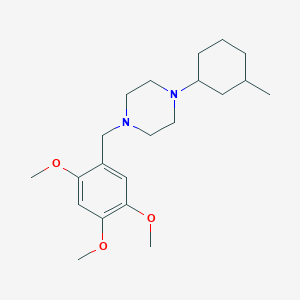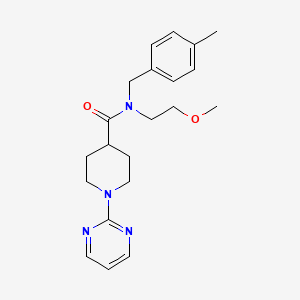![molecular formula C22H15N3O4 B3905302 3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905302.png)
3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone
説明
3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is an organic molecule that has been extensively studied for its various applications in scientific research.
作用機序
The exact mechanism of action of 3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting the activity of tyrosine kinase enzymes. Tyrosine kinase enzymes play a crucial role in cell signaling and are often overactive in cancer cells. By inhibiting these enzymes, 3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone may prevent cancer cell growth.
Biochemical and Physiological Effects
3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, it has been shown to reduce the expression of certain genes that are involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the main advantages of using 3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its ability to selectively target cancer cells. This makes it a potentially effective treatment for cancer. Additionally, it has been shown to have low toxicity levels, which makes it a safe option for use in lab experiments.
However, there are also some limitations to using 3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its effectiveness.
将来の方向性
There are several future directions for the study of 3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone. One potential direction is to further explore its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and optimize its effectiveness as a tyrosine kinase inhibitor. Finally, it may be worthwhile to explore its potential as a fluorescent probe for the detection of other metal ions besides copper and zinc.
Conclusion
In conclusion, 3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone is an organic molecule that has been extensively studied for its various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While there are still some limitations to using 3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone, its potential as a treatment for cancer and other diseases makes it a promising area of study for future research.
科学的研究の応用
3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been used as a potential inhibitor for tyrosine kinase enzymes.
特性
IUPAC Name |
3-(2-hydroxyphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-20-12-6-5-11-19(20)24-21(23-17-9-3-2-8-16(17)22(24)27)14-13-15-7-1-4-10-18(15)25(28)29/h1-14,26H/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFOXMIJOPYFEV-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B3905231.png)

![1-(3-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3905247.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2,4-dimethoxybenzamide](/img/structure/B3905254.png)
![9-ethyl-3-{[4-(4-phenylcyclohexyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3905262.png)
![2-{[7,7-dimethyl-4-(4-methylphenyl)-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B3905270.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3905291.png)
![2-[2-(1-methyl-1H-indol-3-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3905297.png)
![3-methyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905309.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3905310.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3905314.png)
![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3905315.png)
